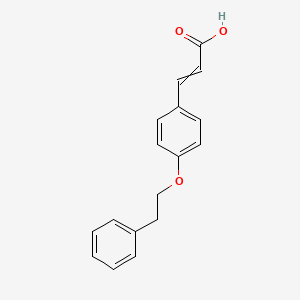

4-Phenethyloxycinnamic acid

描述

4-Phenethyloxycinnamic acid is a cinnamic acid derivative characterized by a phenethyloxy (-OCH₂CH₂C₆H₅) substituent at the para position of the phenyl ring. Cinnamic acid derivatives are widely studied for their roles in pharmaceuticals, cosmetics, and materials science due to their bioactive properties, including antioxidant, anti-inflammatory, and antimicrobial activities .

属性

分子式 |

C17H16O3 |

|---|---|

分子量 |

268.31 g/mol |

IUPAC 名称 |

3-[4-(2-phenylethoxy)phenyl]prop-2-enoic acid |

InChI |

InChI=1S/C17H16O3/c18-17(19)11-8-15-6-9-16(10-7-15)20-13-12-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,18,19) |

InChI 键 |

RRJURNWBQNDZOJ-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)CCOC2=CC=C(C=C2)C=CC(=O)O |

产品来源 |

United States |

化学反应分析

Acid Chloride Formation

4-Methoxycinnamic acid is converted to its acid chloride using thionyl chloride (SOCl₂) , a standard reaction for carboxylic acids:

-

Mechanism : The hydroxyl group reacts with SOCl₂ to form a chlorosulfite intermediate, which eliminates SO₂ and Cl⁻, yielding the acid chloride .

-

Applications : Used in pharmaceutical synthesis (e.g., anti-adrenergic drugs) and UV-absorbing esters .

Reaction Overview

Fischer Esterification

Ester derivatives of 4-methoxycinnamic acid are synthesized via acid-catalyzed esterification with alcohols:

-

Mechanism : Protonation of the carbonyl group activates it for nucleophilic attack by the alcohol, followed by elimination of water .

-

Conditions : Alcohol solvent (e.g., ethanol), acid catalyst (e.g., H₂SO₄).

Key Steps

-

Protonation of the carbonyl oxygen.

-

Nucleophilic attack by the alcohol.

-

Proton transfer and water elimination.

Amide Formation

4-Methoxycinnamic acid can react with amines to form amides, facilitated by coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) :

-

Mechanism : DCC activates the carboxylic acid, forming a reactive intermediate that undergoes nucleophilic substitution with the amine .

-

Conditions : DCC and DMAP (dimethylaminopyridine) in dichloromethane.

Reaction Example

Photochemical Homodimerization

Cinnamic acid derivatives, including 4-methoxycinnamic acid, undergo syn-head-to-head dimerization under UV irradiation:

-

Mechanism : [4π+2π] cycloaddition between two α,β-unsaturated carbonyl groups, yielding a cyclobutane ring .

-

Conditions : Irradiation in solution or solid state.

-

Applications : Template-directed synthesis of dimeric structures.

Structural Evidence

X-ray crystallography confirms parallel alignment of monomers in the dimer, with a 3.632 Å inter-olefin distance .

Acid Chloride Formation

| Parameter | Details |

|---|---|

| Reagent | Thionyl chloride (SOCl₂) |

| Yield | 98% reported |

| Applications | Pharmaceutical intermediates, UV absorbers |

(Note: All chemical structures and mechanisms are inferred from general carboxylic acid chemistry and specific references cited.)

相似化合物的比较

Table 1: Structural and Physicochemical Comparison

*logP values estimated from structural analogs.

†Predicted using fragment-based methods (longer alkyl chains increase lipophilicity).

‡Experimental data from .

Research Findings

- Solubility and Formulation: Alkoxy-substituted cinnamic acids (e.g., 4-methoxy, 4-phenethyloxy) show low aqueous solubility, necessitating lipid-based nanoformulations for pharmaceutical use .

- Biological Activity : Methoxy and phenethyloxy groups reduce cytotoxicity compared to hydroxylated analogs, as seen in 3-hydroxy-4-methoxycinnamic acid’s use as a pharmacological intermediate .

- Analytical Behavior : Ferulic acid and p-coumaric acid are frequently used as reference standards in HPLC due to their distinct UV absorption profiles .

常见问题

Q. How should experimental designs account for clustered data in pharmacological studies of 4-phenethyloxycinnamic acid?

- Methodological Answer : Use mixed-effects models to handle nested data (e.g., repeated measures within subjects). For in vitro assays, randomize biological replicates across plates to mitigate batch effects. Report intraclass correlation coefficients (ICCs) to quantify variability between clusters .

Q. What strategies resolve contradictions in reported cytotoxicity data for 4-phenethyloxycinnamic acid?

- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., cell line heterogeneity, exposure time). Validate findings using orthogonal assays (e.g., ATP vs. resazurin-based viability tests). Perform sensitivity analyses to assess the impact of outlier studies .

Q. How can researchers optimize reaction conditions for scalable synthesis while minimizing byproducts?

- Methodological Answer : Employ Design of Experiments (DoE) to evaluate factors (temperature, catalyst loading, solvent polarity). Use response surface methodology (RSM) to model yield vs. byproduct formation. Characterize intermediates via in situ FTIR to identify kinetic bottlenecks .

Q. What computational approaches predict the pharmacokinetic behavior of 4-phenethyloxycinnamic acid?

- Methodological Answer : Use QSPR models trained on logP, polar surface area, and molecular weight data. Simulate ADME profiles via GastroPlus or PK-Sim. Validate predictions against in vivo rodent PK studies, focusing on AUC and C correlations .

Data Management and Reproducibility

Q. What are best practices for ensuring FAIR compliance in 4-phenethyloxycinnamic acid research data?

- Methodological Answer : Deposit raw spectral data in repositories like RADAR4Chem or nmrXiv with standardized metadata (e.g., solvent, spectrometer frequency). Use ELNs (e.g., Chemotion) for version control. Link datasets to peer-reviewed publications via persistent identifiers (DOIs) .

Q. How can stability studies of 4-phenethyloxycinnamic acid under varying storage conditions be standardized?

- Methodological Answer : Follow ICH Q1A guidelines for accelerated stability testing (40°C/75% RH). Monitor degradation via forced degradation studies (acid/base hydrolysis, oxidative stress). Quantify degradation products using stability-indicating HPLC methods validated per ICH Q2(R1) .

Cross-Disciplinary Applications

Q. What mechanistic models explain the anti-inflammatory activity of 4-phenethyloxycinnamic acid?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。